molecular formula C12H6O2S B14326329 Naphtho[2,3-b]thiophene-2,3-dione CAS No. 109151-44-2

Naphtho[2,3-b]thiophene-2,3-dione

Cat. No.: B14326329
CAS No.: 109151-44-2
M. Wt: 214.24 g/mol
InChI Key: ISSMXVNHXRHQNO-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]thiophene-2,3-dione is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-b]thiophene-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-1,4-naphthoquinones with thiophene derivatives. This process can be facilitated by various catalysts and reagents, such as transition metals or strong oxidants. For instance, a two-step procedure involving thermal cyclization with enamines or CAN-mediated oxidative cycloaddition with enol ethers has been developed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-b]thiophene-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiophene ring and the naphthoquinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Naphtho[2,3-b]thiophene-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

Naphtho[2,3-b]thiophene-2,3-dione can be compared with other similar compounds, such as naphtho[2,3-b]thiophene diimide and naphtho[2,3-c]thiophene-4,9-dione. These compounds share structural similarities but differ in their electronic properties and reactivity. For instance, naphtho[2,3-b]thiophene diimide is used as an n-type organic semiconductor, while naphtho[2,3-c]thiophene-4,9-dione is employed in photovoltaic applications .

Comparison with Similar Compounds

Properties

CAS No.

109151-44-2

Molecular Formula

C12H6O2S

Molecular Weight

214.24 g/mol

IUPAC Name

benzo[f][1]benzothiole-2,3-dione

InChI

InChI=1S/C12H6O2S/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(11)14/h1-6H

InChI Key

ISSMXVNHXRHQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)S3

Origin of Product

United States

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